Alkyl Diazirine Delivers Superior Crosslinking Yield vs. Benzophenone in Direct Head-to-Head Protein Labeling Assays
In a direct comparative study using a human 2-oxoglutarate oxygenase as a model protein, the alkyl diazirine-containing probe achieved a crosslinking yield of 39%, substantially outperforming the benzophenone-containing probe, which gave only 13% yield under identical irradiation conditions. Aryl azides (46% and 38%) showed comparable or slightly higher yields, but this advantage is offset by their propensity to generate heterogeneous photoproducts [1].
| Evidence Dimension | Protein crosslinking yield |
|---|---|
| Target Compound Data | 39% crosslinking yield (alkyl diazirine probe 4) |
| Comparator Or Baseline | Benzophenone probe 5: 13%; Aryl azide probe 1: 46%; Aryl azide probe 2: 38%; Aryl trifluoromethyl diazirine probe 3: 14% |
| Quantified Difference | Alkyl diazirine yield is 3-fold higher than benzophenone (39% vs. 13%) |
| Conditions | Human 2-oxoglutarate oxygenase (PHD2), 365 nm UV irradiation, 15 min, 4°C |
Why This Matters
Higher crosslinking yield directly translates to greater target protein capture and improved signal-to-noise in downstream proteomic analysis, reducing the risk of false negatives.
- [1] Bush, J. T., Walport, L. J., McGouran, J. F., Leung, I. K. H., Berridge, G., van Berkel, S. S., Basak, A., Kessler, B. M., & Schofield, C. J. (2013). The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes. Chemical Science, 4(11), 4115–4120. Table 1, crosslinking yields. View Source
